molecular formula C21H26N2O3S B11255046 Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B11255046
M. Wt: 386.5 g/mol
InChI Key: JVZMRYGPOUJAJU-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with a molecular formula of C21H27ClN2O3S . This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thienopyridine derivative with a benzyl halide under basic conditions, followed by amidation with 2,2-dimethylpropanoyl chloride . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thienopyridine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-benzyl-2-(2,2-dimethylpropanamido)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 6-benzyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-21(2,3)20(25)22-18-17(19(24)26-4)15-10-11-23(13-16(15)27-18)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,25)

InChI Key

JVZMRYGPOUJAJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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